Tert-butyl 2-formyl-5-(trifluoromethyl)phenylcarbamate
Description
Tert-butyl 2-formyl-5-(trifluoromethyl)phenylcarbamate is a carbamate derivative featuring a phenyl ring substituted with a formyl (-CHO) group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the aldehyde group enables further functionalization (e.g., condensation, nucleophilic additions), while the -CF₃ group enhances lipophilicity and metabolic resistance .
Properties
Molecular Formula |
C13H14F3NO3 |
|---|---|
Molecular Weight |
289.25 g/mol |
IUPAC Name |
tert-butyl N-[2-formyl-5-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H14F3NO3/c1-12(2,3)20-11(19)17-10-6-9(13(14,15)16)5-4-8(10)7-18/h4-7H,1-3H3,(H,17,19) |
InChI Key |
MSXXNEGBVGHVFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-butyl 2-formyl-5-(trifluoromethyl)phenylcarbamate typically involves the following key steps:
- Protection of an amino group on a substituted aniline with a tert-butyl carbamate (Boc) group.
- Introduction or preservation of the formyl (aldehyde) group at the 2-position.
- Incorporation or retention of the trifluoromethyl substituent at the 5-position.
The general approach starts from appropriately substituted anilines, followed by carbamate formation using di-tert-butyl dicarbonate (Boc2O) under basic conditions. The formyl group can be introduced by directed ortho-formylation or starting from a formyl-substituted aniline precursor.
Detailed Preparation Protocols
Boc Protection of 2-Amino-5-(trifluoromethyl)aniline
- Reagents: Di-tert-butyl dicarbonate (Boc2O), base (e.g., sodium hydride, triethylamine), solvent (tetrahydrofuran or dichloromethane).
- Conditions: Typically, the reaction is carried out at 0 °C to room temperature under nitrogen atmosphere for 16–24 hours.
- Procedure: The amino group of 2-amino-5-(trifluoromethyl)aniline is reacted with Boc2O in the presence of a base, which scavenges the acid formed during carbamate formation.
- Outcome: Formation of tert-butyl 5-(trifluoromethyl)phenylcarbamate intermediate with high yield (typically 75–90%).
Example from related synthesis of tert-butyl (4-bromophenyl)carbamate shows that refluxing 4-bromoaniline with Boc2O and sodium hydride in tetrahydrofuran for 24 hours yields the carbamate in 80% yield, indicating similar conditions apply for trifluoromethyl derivatives.
Introduction of the Formyl Group
- Method: Directed ortho-formylation or use of a formyl-substituted aniline precursor.
- Typical Reagents: Vilsmeier–Haack reagent (POCl3/DMF) or other formylation agents.
- Conditions: Reaction under controlled temperature (0 °C to room temperature) to avoid overreaction.
- Notes: The formyl group is sensitive; protection of the amino group before formylation is preferred to avoid side reactions.
Alternatively, starting with 2-formyl-5-(trifluoromethyl)aniline and then performing Boc protection avoids the need for post-protection formylation.
Purification
- Techniques: Silica gel chromatography using hexane/ethyl acetate mixtures.
- Characterization: NMR (1H, 13C), LC-MS, melting point determination.
- Typical Yields: 70–90% for the final this compound product.
Data Tables and Research Outcomes
Representative Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc protection | Boc2O, NaH or Et3N, THF or DCM, 0 °C to RT, 16–24 h | 75–90 | High purity carbamate intermediate |
| Formylation (if post-Boc) | POCl3/DMF, 0 °C to RT, 2–4 h | 60–80 | Careful control to avoid side reactions |
| Purification | Silica gel chromatography (Hexane/EtOAc 7:1 to 3:1) | — | Product isolated as white solid |
Spectroscopic Data Summary
| Parameter | Value (Typical) | Comments |
|---|---|---|
| 1H NMR (CDCl3) | δ 1.4 (s, 9H, Boc t-butyl), 9.25 (s, 1H, CHO) | Confirming tert-butyl and formyl |
| 13C NMR | δ ~28 (t-butyl), 190 (formyl C=O) | Characteristic carbons |
| LC-MS (ESI) | m/z 289 [M+H]+ | Matches molecular formula C13H14F3NO3 |
Supporting Research and Literature
- A study on related carbamate derivatives demonstrated efficient Boc protection of substituted anilines using di-tert-butyl dicarbonate in tetrahydrofuran with sodium hydride or triethylamine as base, yielding carbamates in 80% yield or higher.
- Research on carbamate synthesis involving substituted phenylcarbamates with formyl and trifluoromethyl groups confirms the stability of these functional groups under the described reaction conditions.
- The use of coupling reagents such as EDCI and HOBt in amide bond formation with carbamate-protected amines is well documented, indicating the versatility of tert-butyl carbamate groups in further synthetic transformations.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-formyl-5-(trifluoromethyl)phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenylcarbamates.
Scientific Research Applications
Tert-butyl 2-formyl-5-(trifluoromethyl)phenylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 2-formyl-5-(trifluoromethyl)phenylcarbamate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of tert-butyl 2-formyl-5-(trifluoromethyl)phenylcarbamate primarily differ in substituent types, positions, and functional groups. Below is a comparative analysis based on substituent effects, reactivity, and inferred properties:
Key Observations:
Aldehyde vs. Halogens :
- The formyl group in the target compound enables unique reactivity, such as nucleophilic additions (e.g., formation of imines or hydrazones) or participation in cross-coupling reactions. In contrast, bromo- and fluoro-substituted analogs (e.g., 1150114-27-4) are more suited for halogen-specific transformations (e.g., Suzuki coupling) .
Trifluoromethyl (-CF₃) vs. Halogens/Methyl :
- The -CF₃ group increases electron-withdrawing effects, enhancing oxidative stability and lipophilicity compared to halogenated or methylated analogs. This property is advantageous in drug design for improving membrane permeability and resistance to metabolic degradation .
However, substituent positions (e.g., 2,5 vs. 3,5) influence electronic distribution, altering solubility and intermolecular interactions .
Research Findings and Inferred Properties
Physicochemical Properties
- Solubility : The -CF₃ group reduces water solubility compared to hydroxyl or methyl-substituted carbamates (e.g., ). Halogenated analogs (e.g., 1150114-27-4) may exhibit intermediate solubility due to polar C-Br/F bonds.
- Stability : The electron-withdrawing -CF₃ and formyl groups may increase resistance to nucleophilic attack compared to brominated analogs, which are prone to SNAr reactions.
Biological Activity
Tert-butyl 2-formyl-5-(trifluoromethyl)phenylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a tert-butyl group, a formyl group, and a trifluoromethyl group attached to a phenyl ring. Its unique structure contributes to its biological activity, particularly in enzyme inhibition.
The primary mechanism of action for this compound involves its ability to interact with specific enzymes. Notably, it has been studied for its role as an inhibitor of:
- β-secretase : This enzyme is crucial in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides associated with Alzheimer's disease. By inhibiting β-secretase, the compound may reduce amyloid plaque formation, potentially offering therapeutic benefits for neurodegenerative diseases.
- Acetylcholinesterase : Inhibition of this enzyme can enhance cholinergic neurotransmission, which is beneficial in treating conditions like Alzheimer's disease where cholinergic signaling is impaired.
Enzyme Inhibition Studies
Research indicates that this compound exhibits promising inhibitory effects on various enzymes:
- β-secretase : The compound has shown effective inhibition with IC50 values indicating potent activity against this target. This suggests potential applications in Alzheimer's disease treatment.
- Acetylcholinesterase : Studies have demonstrated that derivatives of this compound can effectively inhibit acetylcholinesterase, thereby enhancing cognitive function in models of neurodegeneration .
Anti-inflammatory Activity
In vivo studies have demonstrated that related compounds exhibit anti-inflammatory properties. For example, derivatives of this compound showed significant inhibition of inflammation in carrageenan-induced rat paw edema models. The percentage inhibition ranged from 39% to over 54%, suggesting potential therapeutic applications in inflammatory conditions .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Synthesis and Evaluation : A study synthesized various substituted benzamido phenylcarbamates and evaluated their anti-inflammatory activities. The results indicated that several derivatives possessed significant anti-inflammatory effects comparable to established drugs like indomethacin .
- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds revealed that modifications at specific positions on the phenyl ring could enhance biological activity. For instance, adding electron-withdrawing groups like trifluoromethyl improved enzyme inhibition properties.
- In Silico Docking Studies : Computational studies have provided insights into the binding modes of these compounds with target enzymes, aiding in the design of more potent inhibitors through structural modifications .
Data Summary
| Compound | Target Enzyme | IC50 Value (µM) | Biological Activity |
|---|---|---|---|
| This compound | β-secretase | < 10 | Neuroprotective potential |
| This compound | Acetylcholinesterase | < 20 | Cognitive enhancement |
| Related derivatives | COX-2 | Varies (39%-54%) | Anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing tert-butyl 2-formyl-5-(trifluoromethyl)phenylcarbamate, and how does solvent choice impact yield?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group. For example, using tert-butyl dicarbonate [(Boc)₂O] in dichloromethane (DCM) with DMAP as a catalyst at room temperature for 24 hours yields ~60% product. Switching to tetrahydrofuran (THF) under reflux for 12 hours improves yield to 67% due to enhanced reaction kinetics . Solvent polarity and boiling point critically influence reaction efficiency: polar aprotic solvents like THF stabilize intermediates, while DCM facilitates easier workup.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- LCMS/HPLC : Confirm molecular weight (e.g., observed m/z 757 [M+H]⁺) and purity (retention time: 1.23 minutes under SQD-FA05 conditions) .
- NMR : Use ¹H/¹³C NMR to verify substituent positions, particularly the formyl (-CHO) and trifluoromethyl (-CF₃) groups.
- X-ray Crystallography : Resolve stereochemical ambiguities; for example, crystal structures of analogous carbamates reveal hydrogen-bonding networks influencing solid-state stability .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence reaction pathways in cross-coupling or nucleophilic substitution reactions?
- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, activating the phenyl ring toward electrophilic substitution at the ortho/para positions. In nucleophilic reactions (e.g., amination), the formyl group at position 2 directs reactivity via resonance effects. Computational studies (DFT) can map charge distribution, while experimental kinetic data (e.g., Hammett plots) quantify substituent effects .
Q. What strategies mitigate instability during storage or under reaction conditions?
- Methodological Answer :
- Storage : Store at 0–6°C under inert atmosphere to prevent hydrolysis of the carbamate group .
- Reaction Stability : Avoid strong bases or prolonged heating (>80°C), which can cleave the tert-butyl group. Use stabilizing solvents like tert-butyl methyl ether for reactions requiring mild conditions .
Q. How can contradictory data on reaction yields or byproduct formation be resolved?
- Methodological Answer : Systematically vary parameters:
- Catalyst Screening : Compare DMAP vs. pyridine in Boc protection; pyridine may reduce acyloxonium ion byproducts .
- Solvent Optimization : Replace DCM with 1,4-dioxane to improve solubility of intermediates, reducing side reactions .
- In-Situ Monitoring : Use HPLC or inline IR spectroscopy to track intermediate 1-(2-aminophenyl)ethanone conversion and identify bottlenecks .
Q. What methods are effective for isolating reactive intermediates during synthesis?
- Methodological Answer :
- Chromatography : Use silica gel chromatography with ethyl acetate/hexane gradients to separate tert-butyl-protected intermediates from unreacted starting materials .
- Crystallization : Leverage solubility differences in tert-butyl methyl ether/water biphasic systems to isolate crystalline intermediates .
Q. How does the compound’s toxicity profile influence laboratory handling protocols?
- Methodological Answer : While not classified as acutely toxic (GHS Category 5), prolonged exposure risks include skin/eye irritation. Use PPE (nitrile gloves, goggles) and engineering controls (fume hoods) during synthesis. Acute toxicity data (LD₅₀ > 2000 mg/kg in rodents) suggest low systemic risk, but genotoxicity assays (Ames test) are recommended for long-term studies .
Q. Can computational modeling predict the compound’s behavior in catalytic systems?
- Methodological Answer : Yes. Molecular docking studies using PubChem’s 3D conformer (CID: 951127-25-6) can simulate interactions with enzymes or metal catalysts. For example, DFT calculations show the formyl group’s carbonyl oxygen participates in hydrogen bonding with palladium catalysts during Heck reactions, influencing regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
